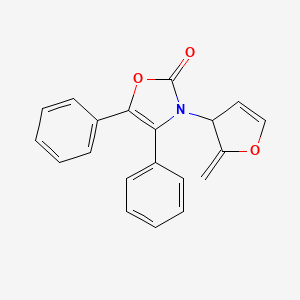![molecular formula C17H11Cl2N3O4 B14416454 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate CAS No. 82319-70-8](/img/structure/B14416454.png)
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorophenyl group attached to a triazinoisoquinoline core, with a perchlorate anion as a counterion
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazinoisoquinoline core, followed by the introduction of the chlorophenyl group. The final step involves the formation of the perchlorate salt. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and consistency.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium bromide: This compound has a bromide anion instead of a perchlorate anion, which may affect its reactivity and applications.
1-(4-Chlorophenyl)-4H-[1,2,4]triazino[6,1-a]isoquinolin-5-ium-1-ol: The presence of a hydroxyl group introduces different chemical properties and potential applications
Propriétés
Numéro CAS |
82319-70-8 |
|---|---|
Formule moléculaire |
C17H11Cl2N3O4 |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-[1,2,4]triazino[6,1-a]isoquinolin-5-ium;perchlorate |
InChI |
InChI=1S/C17H11ClN3.ClHO4/c18-14-7-5-13(6-8-14)16-17-15-4-2-1-3-12(15)9-10-21(17)20-11-19-16;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
NJZNIAKVFOUCLN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=C[N+]3=NC=NC(=C23)C4=CC=C(C=C4)Cl.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


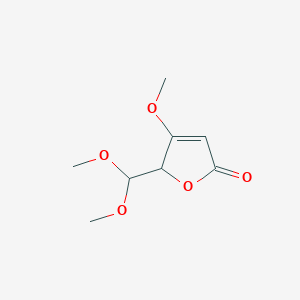
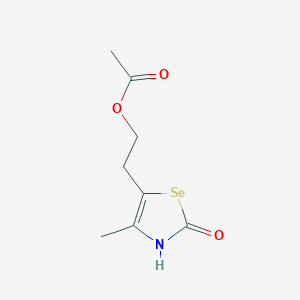
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
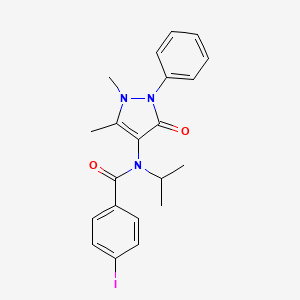

![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
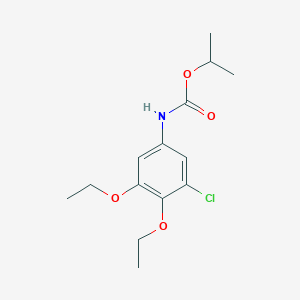
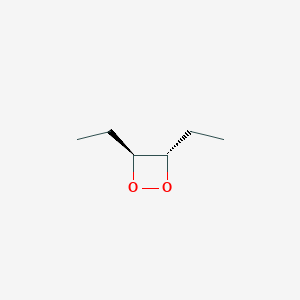
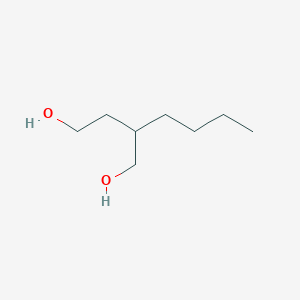
![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
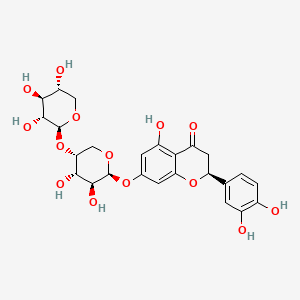
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
